Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 930601-66-4
VCID: VC2955319
InChI: InChI=1S/C14H27N2P.C5H5.C2H3N.F6P.Ru/c1-10(2)17(11(3)4)13-15-12(9-16(13)8)14(5,6)7;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h9-11H,1-8H3;1-5H;1H3;;/q;;;-1;+1
SMILES: CC#N.CC(C)P(C1=NC(=CN1C)C(C)(C)C)C(C)C.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]
Molecular Formula: C21H35F6N3P2Ru
Molecular Weight: 606.5 g/mol

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

CAS No.: 930601-66-4

Cat. No.: VC2955319

Molecular Formula: C21H35F6N3P2Ru

Molecular Weight: 606.5 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate - 930601-66-4

Specification

CAS No. 930601-66-4
Molecular Formula C21H35F6N3P2Ru
Molecular Weight 606.5 g/mol
Standard InChI InChI=1S/C14H27N2P.C5H5.C2H3N.F6P.Ru/c1-10(2)17(11(3)4)13-15-12(9-16(13)8)14(5,6)7;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h9-11H,1-8H3;1-5H;1H3;;/q;;;-1;+1
Standard InChI Key XHAIYVPZBQIYKW-UHFFFAOYSA-N
SMILES CC#N.CC(C)P(C1=NC(=CN1C)C(C)(C)C)C(C)C.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]
Canonical SMILES CC#N.CC(C)P(C1=NC(=CN1C)C(C)(C)C)C(C)C.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]

Introduction

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this ruthenium complex is primarily defined by its behavior as a catalyst in organic transformations, particularly alkene isomerization reactions . The ruthenium center serves as the active site for catalysis, with its ability to coordinate alkene substrates and facilitate their transformation through a series of carefully orchestrated steps. The complex's reactivity stems from the ruthenium(II) oxidation state, which provides the appropriate electronic configuration for substrate activation and transformation . In catalytic processes, the compound may undergo ligand exchange, where the acetonitrile ligand can be displaced by substrate molecules, initiating the catalytic cycle .

The complex demonstrates sensitivity to oxygen and moisture, which can lead to catalyst deactivation or decomposition . This sensitivity necessitates handling under inert atmosphere conditions, typically using standard Schlenk techniques or glove box environments . The compound may also react with certain functional groups, particularly those containing acidic protons that could interfere with the catalytic cycle . Despite these reactivity considerations, the complex shows remarkable stability under appropriate conditions and maintains its catalytic activity over multiple reaction cycles when properly handled . The ruthenium complex's reactivity profile makes it particularly suitable for selective transformations of alkenes, where precise control over reaction outcomes is crucial for synthetic applications.

Catalytic Applications

Alkene Isomerization

The primary application of Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate lies in its exceptional ability to catalyze alkene isomerization reactions with high (E)-selectivity . This catalyst has earned the nickname "Alkene Zipper Catalyst" due to its ability to efficiently migrate double bonds along a carbon chain, resulting in thermodynamically favored isomers . The Grotjahn research group has been instrumental in developing and optimizing this catalyst specifically for alkene isomerization reactions, demonstrating its superior performance compared to traditional catalysts . The catalyst's efficiency is particularly evident in the isomerization of terminal alkenes to internal alkenes, where it achieves high conversion rates and excellent stereoselectivity, preferentially forming the (E)-isomer .

Hydrogenation Reactions

Beyond alkene isomerization, Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate has demonstrated significant activity in hydrogenation reactions, particularly the hydrogenation of ketones . Studies have shown that this ruthenium complex can catalyze the H2-hydrogenation of ketones with impressive efficiency, achieving turnover frequencies (TOF) of up to 17,600 h−1 at mild conditions of 25°C and 8 bar of H2 pressure . The catalyst exhibits high selectivity for the hydrogenation product, making it valuable for the synthesis of alcohols from carbonyl compounds . In comparison with other catalysts, this ruthenium complex often shows superior performance in terms of both activity and selectivity, establishing its position as a premier catalyst for certain hydrogenation transformations .

Mechanistic studies on the hydrogenation reactions catalyzed by this complex suggest that the rate-determining step involves the heterolytic splitting of dihydrogen at the active ruthenium species . Following this step, the transfer of a hydride and proton equivalent to the ketone substrate occurs in a fast, low activation barrier process, resulting in the formation of the alcohol product . The efficiency of this catalyst in hydrogenation reactions can be attributed to its unique electronic and steric properties, which create an optimal environment for substrate activation and transformation . The versatility of this catalyst in both isomerization and hydrogenation reactions makes it a valuable tool in the synthetic chemist's arsenal, offering multiple potential applications from a single catalyst system.

Comparative Catalytic Performance

The catalytic performance of Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate has been evaluated and compared with related catalysts in various studies, providing insights into its relative efficiency and selectivity . In hydrogenation reactions, particularly the hydrogenation of ketones, the catalyst has demonstrated impressive turnover frequencies and conversion rates under relatively mild conditions . For instance, in one study, the catalyst achieved a TOF of up to 17,600 h−1 at 25°C and 8 bar of H2 pressure, significantly outperforming many traditional hydrogenation catalysts . Another investigation reported that a related ruthenium complex catalyzed the H2-hydrogenation of ketones with a TOF of up to 461 h−1 and a maximum conversion of 99% under conditions of 50°C and 25 bar of H2 pressure .

Table 1: Comparative Catalytic Performance in Hydrogenation Reactions

CatalystSubstrateConditionsPerformance MetricsReference
Ru Complex (1.1)*Ketones25°C, 8 bar H2TOF up to 17,600 h−1
Related Ru ComplexAcetophenone50°C, 25 bar H2TOF up to 461 h−1, 99% conversion

*Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

In alkene isomerization reactions, the catalyst has shown exceptional (E)-selectivity, often achieving isomeric ratios greater than 95:5 in favor of the (E)-isomer . This level of stereoselectivity distinguishes it from many other isomerization catalysts, which typically produce mixtures of isomers requiring additional separation steps . The catalyst's positional selectivity in alkene isomerization has also been highlighted, with studies demonstrating its ability to preferentially form specific positional isomers based on thermodynamic considerations . The development of related catalysts with pentamethylcyclopentadienyl ligands instead of cyclopentadienyl has led to variants with different selectivity profiles, further expanding the toolbox of selective catalysts for specific transformations .

Reaction Mechanisms and Kinetics

Understanding the mechanistic details of reactions catalyzed by Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate is crucial for optimizing its applications and developing improved catalysts . In alkene isomerization, the catalytic cycle typically begins with the coordination of the alkene substrate to the ruthenium center, followed by a series of rearrangements that result in the migration of the double bond . The specific mechanism may involve the formation of metal-alkyl intermediates through oxidative addition of the alkene, followed by β-hydride elimination to form the isomerized product . The exceptional (E)-selectivity observed with this catalyst is attributed to the steric and electronic properties of the coordinated ligands, which favor the formation of the thermodynamically more stable (E)-isomer during the elimination step .

For hydrogenation reactions, mechanistic studies have provided evidence for specific pathways involving the heterolytic splitting of dihydrogen . One proposed mechanism involves the formation of a ruthenium-hydride species through the interaction of the catalyst with hydrogen gas . This is followed by the coordination of the ketone substrate and hydride transfer to form the alcohol product . In some cases, a bifunctional mechanism has been suggested, where both the metal center and the ligand participate in the activation and transformation of the substrate . The bifunctional nature of the catalyst, particularly the presence of the phosphine-imidazole hybrid ligand, may contribute to its high efficiency in these transformations .

Kinetic studies on reactions catalyzed by this ruthenium complex have revealed important insights into the factors affecting reaction rates and selectivity . For instance, in the hydrogenation of ketones, the rate law has been determined to be rate = kH[Ru]tot[H2]/(1 + Keq[ketone]), consistent with the heterolytic splitting of dihydrogen as the rate-determining step . Competition experiments and deuterium labeling studies have further elucidated the mechanistic details, with kinetic isotope effects (kH/kD) typically in the range of 1.3-1.4, suggesting the involvement of hydrogen activation in the rate-limiting step . These mechanistic and kinetic insights provide a foundation for rational catalyst design and optimization, guiding the development of next-generation catalysts with enhanced performance characteristics.

SupplierPackage SizePrice (€)Minimum PurityReference
Cymit Quimica100 mg157.0098%
Cymit Quimica500 mg611.0098%
Strem ChemicalsVariableNot specified98%
Fisher Scientific100 mgNot specified98%

Recent Developments and Future Directions

Research on Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate and related catalysts continues to evolve, with significant developments expanding their applications and improving their performance characteristics . The Grotjahn research group has been particularly active in this field, developing modifications of the original catalyst to enhance specific properties and address limitations . One notable advancement has been the creation of a pentamethylcyclopentadienyl variant, (pentamethylcyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]acetonitrile ruthenium(II) hexafluorophosphate (1.2), which demonstrates different selectivity profiles compared to the original cyclopentadienyl complex . This modification highlights the potential for tuning catalyst properties through structural adjustments to address specific synthetic challenges .

Another significant development has been the exploration of bisacetonitrile analogues, such as compound 1.2a mentioned in the literature, which offer alternative coordination environments and potentially different reactivity patterns . Researchers have also investigated the integration of these ruthenium catalysts into tandem reaction sequences, where alkene isomerization is coupled with subsequent transformations in one-pot processes . For example, the catalyst has been employed in tandem isomerization-metathesis reactions to access products that would be difficult to synthesize through traditional sequential approaches . These developments demonstrate the versatility of this catalyst platform and its potential for addressing complex synthetic challenges through innovative reaction design .

Future research directions for this catalyst system include several promising avenues for exploration and optimization . Further modifications of the ligand framework could lead to catalysts with enhanced stability, broader substrate scope, or improved selectivity for specific transformations . The development of heterogeneous versions of these catalysts, potentially through immobilization on solid supports, could facilitate catalyst recovery and reuse, enhancing their economic viability for larger-scale applications . Computational studies and advanced mechanistic investigations will likely continue to provide insights into the factors governing catalytic performance, guiding rational design efforts for next-generation catalysts . Additionally, the exploration of new reaction types beyond alkene isomerization and hydrogenation could uncover novel applications for these ruthenium complexes, further expanding their utility in synthetic organic chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator